molecular formula C8H7NO3S B026340 o-Toluenesulfonyl isocyanate CAS No. 32324-19-9

o-Toluenesulfonyl isocyanate

Cat. No.: B026340
CAS No.: 32324-19-9
M. Wt: 197.21 g/mol
InChI Key: HEBTZZBBPUFAFE-UHFFFAOYSA-N
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Description

O-Toluenesulfonyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO3S and its molecular weight is 197.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-Toluenesulfonyl isocyanate are electron-rich alkenes . The compound is known to undergo reactions with these alkenes, leading to various products depending on the specific conditions and reactants involved .

Mode of Action

2-Toluenesulfonyl isocyanate interacts with its targets through two main pathways. Electron-deficient alkenes react via a concerted pathway, while most alkenes, especially electron-rich ones, react via a single electron transfer (SET) pathway to give a 1,4-diradical intermediate . This intermediate can be converted to the singlet form at lower temperatures .

Biochemical Pathways

The reaction of 2-Toluenesulfonyl isocyanate with alkenes via the SET pathway leads to the formation of a 1,4-diradical intermediate . This intermediate can then undergo further reactions, leading to various products depending on the specific conditions and reactants involved .

Result of Action

The reaction of 2-Toluenesulfonyl isocyanate with alkenes can lead to a variety of products, depending on the specific conditions and reactants involved . These products can have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of 2-Toluenesulfonyl isocyanate is significantly influenced by environmental factors. For instance, the compound reacts violently with water , and its reactivity with alkenes can be influenced by factors such as temperature . Therefore, careful control of the environment is crucial for ensuring the efficacy and stability of 2-Toluenesulfonyl isocyanate.

Properties

IUPAC Name

2-methyl-N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-7-4-2-3-5-8(7)13(11,12)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBTZZBBPUFAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369840
Record name o-Toluenesulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32324-19-9
Record name o-Toluenesulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Toluenesulfonyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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